

Structural Resolution and Therapeutic Potential of C₇H₅Br₂NO₂ Isomers

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Compound of Interest

Compound Name:	<i>1,2-Dibromo-4-methyl-5-nitrobenzene</i>
CAS No.:	<i>101580-70-5</i>
Cat. No.:	<i>B3032060</i>

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Executive Summary: Resolving the Molecular Ambiguity

In drug development, a molecular formula is rarely a destination; it is a constraint. The formula C₇H₅Br₂NO₂ presents a classic case of structural isomerism where the arrangement of atoms dictates vastly different chemical behaviors and biological applications.

While multiple isomers exist, two specific structures dominate pharmaceutical research due to their utility as scaffolds in Fragment-Based Drug Discovery (FBDD):

- 4-Amino-3,5-dibromobenzoic acid: A functionalized benzoic acid derivative used as a primary intermediate for antifolates and Schiff base antimicrobials.
- Methyl 2,6-dibromopyridine-4-carboxylate: A halogenated pyridine ester used as a versatile building block for heterocyclic libraries.

This guide focuses on the 4-Amino-3,5-dibromobenzoic acid isomer due to its historical and current significance in medicinal chemistry, while providing comparative data for the pyridine derivative.

Primary Target: 4-Amino-3,5-dibromobenzoic acid Nomenclature and Identity[1][2][3]

- Preferred IUPAC Name: 4-Amino-3,5-dibromobenzoic acid
- Common Synonyms: 3,5-Dibromo-PABA; 3,5-Dibromo-4-aminobenzoic acid[1]
- CAS Registry Number: 4123-72-2[1]
- SMILES: C1(=C(C(=CC(=C1)C(=O)O)Br)N)Br

Structural Logic and Regiochemistry

The synthesis of this compound relies on the directing effects of the amino group on the benzene ring. The amino group (-NH₂) is a strong ortho, para-activator. However, the para position is blocked by the carboxylic acid (-COOH) moiety. Consequently, electrophilic bromination is forced exclusively to the two ortho positions relative to the amine (positions 3 and 5), resulting in high regioselectivity for the 3,5-dibromo isomer.

Therapeutic Applications

- Folate Antagonism: As a di-halogenated analog of p-aminobenzoic acid (PABA), this compound acts as a competitive inhibitor in the folate synthesis pathway of bacteria, serving as a scaffold for novel sulfonamide-like antibiotics.
- Schiff Base Ligands: The free amine allows for condensation with aldehydes to form Schiff bases (imines), which have demonstrated significant cytotoxicity against HepG2 cancer cell lines and broad-spectrum antifungal activity [1].

Secondary Target: Methyl 2,6-dibromopyridine-4-carboxylate

Nomenclature and Identity[1][3][4]

- Preferred IUPAC Name: Methyl 2,6-dibromopyridine-4-carboxylate
- CAS Registry Number: 110127-07-6 (Related acid) / Custom synthesis
- SMILES:COC(=O)c1cc(Br)nc(Br)c1

Application in Drug Discovery

Unlike the benzoic acid derivative, this isomer features a pyridine core.[2] The 2,6-dibromo substitution pattern is highly valuable for orthogonal functionalization.

- Mechanism: Researchers can utilize Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions to selectively replace the bromine atoms with different aryl or amino groups, creating diverse libraries of trisubstituted pyridines for kinase inhibitor screening.

Comparative Physicochemical Profile

The following data allows medicinal chemists to assess the "drug-likeness" of the two primary isomers.

Property	4-Amino-3,5-dibromobenzoic acid	Methyl 2,6-dibromopyridine-4-carboxylate
Molecular Weight	294.93 g/mol	294.93 g/mol
Core Scaffold	Benzene (Carbocycle)	Pyridine (Heterocycle)
H-Bond Donors	2 (Amine + Acid)	0
H-Bond Acceptors	3	3
Topological Polar Surface Area (TPSA)	~63.3 Å ²	~39 Å ²
LogP (Predicted)	~-2.6	~-2.9
Primary Reactivity	Nucleophilic (Amine), Electrophilic (Acid)	Electrophilic (C-Br bonds for coupling)

Experimental Protocol: Synthesis of 4-Amino-3,5-dibromobenzoic acid

Objective: High-yield synthesis via electrophilic aromatic substitution. Safety Note: Bromine is highly corrosive and volatile. Work must be performed in a fume hood.

Reagents and Materials

- Substrate: 4-Aminobenzoic acid (PABA) (99% purity)
- Reagent: Elemental Bromine (Br_2) or Hydrobromic acid (HBr) with Hydrogen Peroxide (H_2O_2) for in-situ generation.
- Solvent: Glacial Acetic Acid (AcOH).^[3]
- Quenching: Sodium bisulfite (NaHSO_3) solution.

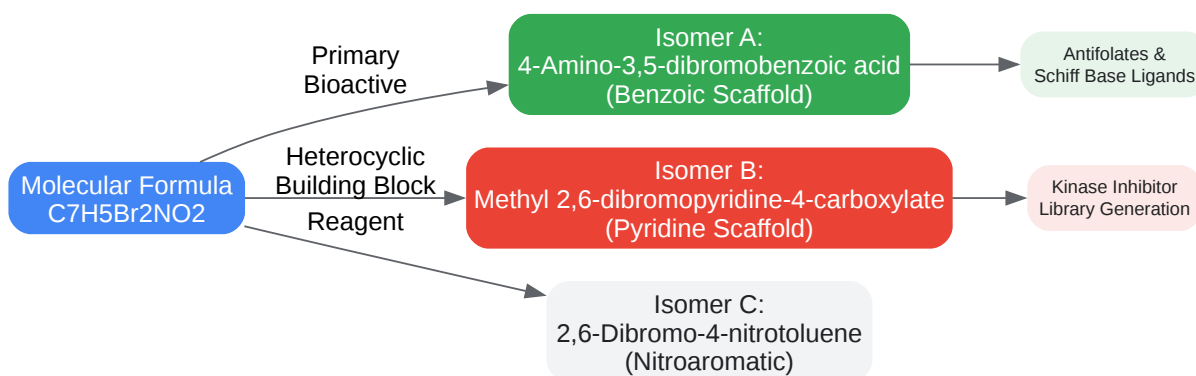
Step-by-Step Methodology

- Dissolution: Dissolve 13.7 g (0.1 mol) of 4-aminobenzoic acid in 100 mL of glacial acetic acid in a three-necked round-bottom flask equipped with a mechanical stirrer and dropping funnel.
- Temperature Control: Cool the solution to 15–20°C using a water bath. The reaction is exothermic; uncontrolled heat leads to oxidative degradation of the amine.
- Bromination: Add 32.0 g (0.2 mol) of bromine dropwise over 45 minutes.
 - Mechanistic Insight: The solution will turn reddish-brown.^[3] The slow addition prevents poly-bromination or ring oxidation.
- Reaction: Allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Methanol/DCM 1:9).
- Quenching: Pour the reaction mixture into 500 mL of ice-cold water containing 1% sodium bisulfite to neutralize unreacted bromine.

- Isolation: A white to off-white precipitate will form immediately. Filter under vacuum using a Buchner funnel.
- Purification: Recrystallize the crude solid from hot ethanol.
 - Yield Expectation: 85–92%.
 - Validation: Melting point should be $>300^{\circ}\text{C}$ (decomposition).[4]

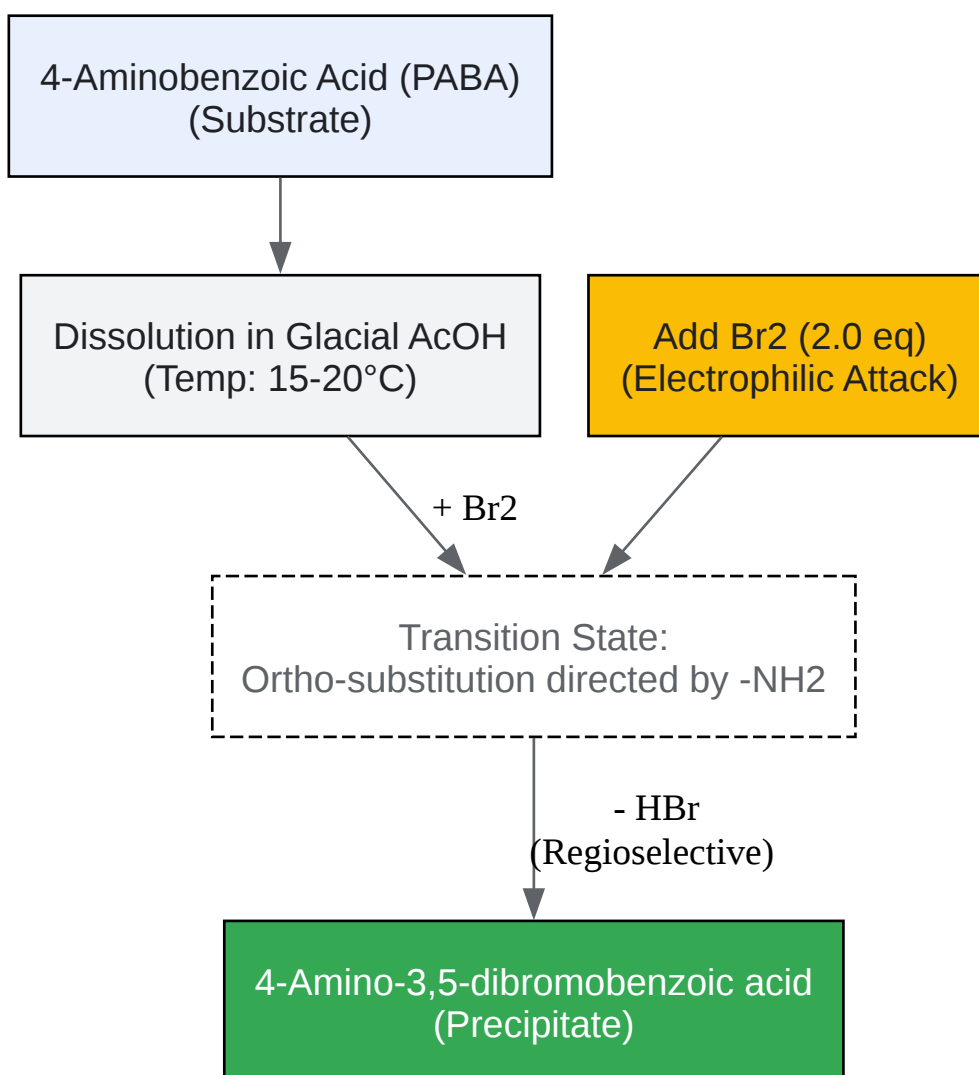
Visualization of Pathways

The following diagrams illustrate the structural divergence of the $\text{C}_7\text{H}_5\text{Br}_2\text{NO}_2$ formula and the synthesis logic.



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Figure 1: Structural divergence of the $\text{C}_7\text{H}_5\text{Br}_2\text{NO}_2$ formula into distinct pharmacological classes.



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Figure 2: Regioselective synthesis of the primary benzoic acid isomer.

References

- Kratochvíl, B. et al. (2021). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. International Journal of Molecular Sciences. Available at: [\[Link\]](#)
- PubChem. (2023).[1] Compound Summary: 4-Amino-3,5-dibromobenzoic acid.[1] National Library of Medicine.[1] Available at: [\[Link\]](#)[1]

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Sources

- [1. 4-Amino-3,5-dibromobenzoic acid | C₇H₅Br₂NO₂ | CID 11959049 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. Methyl 2,6-Dibromopyridine-4-Carboxylate Supplier & Manufacturer in China | Purity, Safety Data, Price & Applications \[pipzine-chem.com\]](#)
- [3. ijpsr.com \[ijpsr.com\]](#)
- [4. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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